molecular formula C12H15NO2 B14132344 5-Methoxy-1-(2-methoxyethyl)-1H-indole

5-Methoxy-1-(2-methoxyethyl)-1H-indole

Cat. No.: B14132344
M. Wt: 205.25 g/mol
InChI Key: JLKYYRBANXBKSQ-UHFFFAOYSA-N
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Description

5-Methoxy-1-(2-methoxyethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 5-position and a 2-methoxyethyl group attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(2-methoxyethyl)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indole or a substituted indole.

    Alkylation: The 2-methoxyethyl group is introduced via alkylation of the nitrogen atom. This can be done using 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(2-methoxyethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The indole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.

Major Products

    Oxidation: Formation of methoxy-substituted aldehydes or acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-1-(2-methoxyethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(2-methoxyethyl)-1H-indole involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins in biological systems.

    Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methylindole
  • 5-Methoxy-1-methylindole
  • 5-Methoxy-2-ethylindole

Uniqueness

5-Methoxy-1-(2-methoxyethyl)-1H-indole is unique due to the presence of both a methoxy group at the 5-position and a 2-methoxyethyl group on the nitrogen atom. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-methoxy-1-(2-methoxyethyl)indole

InChI

InChI=1S/C12H15NO2/c1-14-8-7-13-6-5-10-9-11(15-2)3-4-12(10)13/h3-6,9H,7-8H2,1-2H3

InChI Key

JLKYYRBANXBKSQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)OC

Origin of Product

United States

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